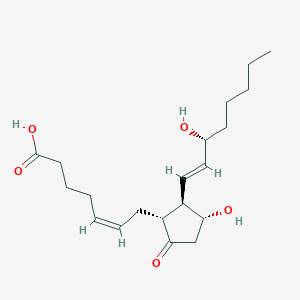

15(R)-Prostaglandin E2

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-GKEZHNTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017284 | |

| Record name | 15-epi-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38873-82-4 | |

| Record name | 15-epi-Prostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-epi-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-EPI-PROSTAGLANDIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3D76GXW94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of 15(R)-Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereoselective synthesis of 15(R)-Prostaglandin E2 (15(R)-PGE2), an important epimer of the naturally occurring Prostaglandin E2. This document provides a comprehensive overview of synthetic strategies, with a focus on achieving the desired (R)-stereochemistry at the C15 position. Detailed experimental protocols for key reactions, quantitative data, and pathway visualizations are presented to aid researchers in the replication and further development of these synthetic routes.

Introduction

Prostaglandin E2 is a potent lipid mediator involved in a wide array of physiological and pathological processes. While the naturally occurring form possesses a 15(S)-hydroxyl group, its epimer, 15(R)-PGE2, is of significant interest for studying structure-activity relationships and for its potential as a modulator of prostaglandin signaling pathways. The primary challenge in the synthesis of 15(R)-PGE2 lies in the precise control of the stereochemistry at the C15 position of the ω-side chain. This guide will explore established and modern synthetic approaches to address this challenge.

Core Synthetic Strategies

The synthesis of 15(R)-PGE2 generally relies on the construction of a suitably functionalized cyclopentanone core followed by the introduction of the α- and ω-side chains. The key stereocontrolling step is typically the formation of the 15(R)-hydroxyl group. Two primary strategies have emerged:

-

Stereoselective Reduction of a 15-Keto Intermediate: This is the most common approach, involving the reduction of a 15-keto-PGE2 precursor. The choice of reducing agent and reaction conditions is critical to favor the formation of the 15(R)-alcohol over the 15(S)-epimer.

-

Introduction of a Chiral Building Block: This strategy involves the use of a pre-functionalized and stereochemically defined fragment for the ω-side chain, which is then coupled to the cyclopentanone core.

This guide will focus on the first strategy, detailing a modern synthetic sequence adaptable for the synthesis of 15(R)-PGE2, based on the recent total synthesis of 15(R)-Prostaglandin A2.

Overall Synthetic Pathway

The following diagram illustrates a modern retrosynthetic approach to 15(R)-PGE2, which can be adapted from the synthesis of 15(R)-PGA2. The key transformations include a Wittig reaction to install the α-side chain, a Mizoroki-Heck reaction for the ω-side chain, and a crucial stereoselective reduction of the C15-ketone.

The Natural Occurrence of 15-epi-Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a well-characterized lipid mediator that plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its biological effects are mediated through a family of four G-protein coupled receptors, designated EP1, EP2, EP3, and EP4. The stereochemistry of the hydroxyl group at the C-15 position is crucial for its biological activity, with the 15(S)-epimer being the naturally occurring and predominantly active form in mammals. However, the 15(R)-epimer, 15-epi-Prostaglandin E2 (15-epi-PGE2), has also been identified as a natural product, primarily from the marine coral Plexaura homomalla. This discovery has opened avenues for investigating its unique biological properties and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, biological activity, and experimental methodologies related to 15-epi-PGE2.

Discovery as a Natural Product

The initial discovery of prostaglandins was a landmark in biomedical research. While the focus was primarily on the 15(S)-epimers, subsequent investigations into natural sources revealed the existence of the 15(R)-epimer. The Caribbean gorgonian coral, Plexaura homomalla, was identified as a rich source of prostaglandins, containing a significant amount of 15-epi-PGE2. This finding was particularly noteworthy as it highlighted that the stereochemical configuration at the C-15 position could vary in nature.

The biosynthesis of 15R-prostaglandins in Plexaura homomalla is catalyzed by a distinct cyclooxygenase (COX) enzyme. This coral COX enzyme specifically catalyzes the formation of a 15R-prostaglandin endoperoxide from arachidonic acid, which then leads to the production of 15R-prostaglandins, including 15-epi-PGE2[1][2]. This is in contrast to mammalian COX enzymes, which predominantly produce 15S-prostaglandins.

Quantitative Data: A Comparative Perspective

The biological activity of 15-epi-PGE2 is generally considered to be significantly lower than its 15(S) counterpart, PGE2. However, it is not devoid of biological effects and, in some instances, may act as a partial agonist or even an antagonist. The following tables summarize the available quantitative data comparing the biological activity of 15-epi-PGE2 and PGE2.

| Compound | Receptor Binding Affinity (Ki/Kd) | EP1 | EP2 | EP3 | EP4 |

| PGE2 | ~1-10 nM (Kd for all EP receptors) | - | - | - | - |

| 15-epi-PGE2 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Biological Effect | Agonist/Antagonist Activity | Target | Potency (EC50/IC50) | Comparison with PGE2 |

| Smooth Muscle Contraction | Partial Agonist / Competitive Antagonist | Guinea Pig Ileum | Data not available | Lower maximal effect than PGE2. At concentrations >10⁻⁶M, it antagonizes the contractile actions of PGE2.[3] |

| Fertility Inhibition | Agonist | Hamsters | 1.0 mg (17% inhibition) | PGE2 at 0.20 mg causes 100% inhibition. |

Experimental Protocols

Synthesis of 15-epi-Prostaglandin E2 (Adapted from Corey's Synthesis)

The total synthesis of prostaglandins, pioneered by E.J. Corey, provides a versatile framework for the preparation of various prostaglandin analogs, including 15-epi-PGE2. The key strategy involves the stereocontrolled construction of the cyclopentane ring and the subsequent introduction of the two side chains. The stereochemistry at C-15 can be controlled during the reduction of a C-15 ketone precursor.

Key Steps:

-

Corey Lactone Formation: The synthesis typically starts from a readily available starting material, which is converted to the key intermediate, the "Corey lactone." This bicyclic lactone contains the correct stereochemistry for the cyclopentane ring of PGE2.

-

Side Chain Introduction: The two side chains are introduced sequentially. The lower (omega) side chain is typically introduced first via a Wittig or Horner-Wadsworth-Emmons reaction.

-

Formation of the C-15 Ketone: The hydroxyl group on the lower side chain is oxidized to a ketone.

-

Stereoselective Reduction: The C-15 ketone is then reduced to a hydroxyl group. The choice of reducing agent and reaction conditions determines the stereochemical outcome. To obtain 15-epi-PGE2, a reducing agent that favors the formation of the 15(R)-hydroxyl group is used.

-

Introduction of the Upper (alpha) Side Chain: The upper side chain is introduced, typically via another Wittig reaction.

-

Deprotection and Final Modifications: Finally, protecting groups are removed, and any necessary functional group manipulations are performed to yield 15-epi-PGE2.

A detailed, step-by-step protocol for the synthesis of prostaglandins based on Corey's method is complex and can be found in specialized organic chemistry literature[4][5][6][7].

Purification of 15-epi-Prostaglandin E2

Purification of 15-epi-PGE2, whether from natural sources or chemical synthesis, typically involves chromatographic techniques.

From Plexaura homomalla :

-

Extraction: The coral tissue is homogenized and extracted with an organic solvent, such as acetone or ethanol.

-

Solvent Partitioning: The crude extract is partitioned between an aqueous and an organic phase to remove non-polar lipids.

-

Chromatography: The prostaglandin-containing fraction is subjected to a series of chromatographic steps. This may include:

-

Silica Gel Chromatography: To separate prostaglandins from other lipids based on polarity.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate individual prostaglandins, including the epimers of PGE2. A C18 column is commonly used with a mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier like formic acid.

-

Post-Synthesis Purification:

-

Flash Chromatography: The crude reaction mixture is first purified by flash chromatography on silica gel to remove major impurities and unreacted starting materials.

-

High-Performance Liquid Chromatography (HPLC): Final purification to separate the 15(R) and 15(S) epimers is achieved by HPLC, often using a chiral stationary phase to achieve baseline separation.

Quantification of 15-epi-Prostaglandin E2 in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins in complex biological matrices[8][9][10][11][12].

Sample Preparation:

-

Homogenization: The tissue sample is homogenized in a suitable buffer, often containing an antioxidant and a COX inhibitor to prevent ex vivo prostaglandin formation.

-

Internal Standard Spiking: A deuterated internal standard of 15-epi-PGE2 (if available) or a closely related prostaglandin is added to the homogenate to correct for extraction losses and matrix effects.

-

Solid-Phase Extraction (SPE): The homogenate is subjected to SPE to extract and concentrate the prostaglandins. A C18 or a mixed-mode cation exchange cartridge is commonly used.

-

Elution and Evaporation: The prostaglandins are eluted from the SPE cartridge, and the eluate is evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The residue is reconstituted in the LC-MS/MS mobile phase.

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected onto an RP-HPLC column (e.g., C18) for separation. A gradient elution with a mobile phase consisting of water and acetonitrile with a formic acid modifier is typically used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for 15-epi-PGE2 and its internal standard are monitored.

Signaling Pathways

Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways. While the specific signaling pathways activated by 15-epi-PGE2 are not as extensively studied as those of PGE2, it is presumed to interact with the same receptors, albeit with different affinities and efficacies.

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels ([Ca²⁺]i) through the phospholipase C (PLC) pathway[13].

-

EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA)[14][15][16][17].

-

EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

The available evidence suggests that ent-11-epi-15-epi PGE2 methyl ester acts as a partial agonist, indicating that it can bind to and activate prostaglandin receptors, but with lower efficacy than the full agonist PGE2. At higher concentrations, it can act as a competitive antagonist, blocking the action of PGE2[3]. This dual activity suggests a complex interaction with the EP receptors, the specifics of which require further investigation.

Experimental Workflow for Investigating 15-epi-PGE2 Signaling

Caption: Workflow for elucidating the signaling pathways of 15-epi-PGE2.

PGE2 Receptor Signaling Pathways

Caption: Overview of PGE2 receptor signaling pathways.

Conclusion

The discovery of 15-epi-Prostaglandin E2 as a natural product in Plexaura homomalla has expanded our understanding of prostaglandin diversity and function. While it is generally less potent than its 15(S)-epimer, its distinct biological activities, including partial agonism and potential antagonism, suggest a unique role in modulating prostanoid signaling. Significant research gaps remain, particularly in quantifying its binding affinities to the individual EP receptors and elucidating its specific downstream signaling cascades. Further investigation into these areas, facilitated by the experimental protocols outlined in this guide, will be crucial for fully understanding the physiological significance of 15-epi-PGE2 and exploring its potential as a therapeutic agent. The development of selective agonists or antagonists for this epimer could offer novel strategies for the treatment of a range of diseases where prostaglandin signaling is dysregulated.

References

- 1. kbfi.ee [kbfi.ee]

- 2. The origin of 15R-prostaglandins in the Caribbean coral Plexaura homomalla: molecular cloning and expression of a novel cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Prostaglandin E2 activates the mTORC1 pathway through an EP4/cAMP/PKA- and EP1/Ca2+-mediated mechanism in the human pancreatic carcinoma cell line PANC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin E2 stimulates cAMP signaling and resensitizes human leukemia cells to glucocorticoid-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium transients trigger switch-like discharge of prostaglandin E2 in an extracellular signal-regulated kinase-dependent manner [elifesciences.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 15(R)-Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a pivotal lipid mediator involved in a myriad of physiological and pathological processes. The biological activity of PGE2 is highly dependent on the stereochemistry of its functional groups. This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and relevant experimental methodologies for 15(R)-PGE2, the C-15 epimer of the naturally occurring and more potent 15(S)-PGE2. While significantly less active than its S-isomer, understanding the properties of 15(R)-PGE2 is crucial for researchers in the field of eicosanoid biology, pharmacology, and drug development, particularly in the context of prostaglandin synthesis, metabolism, and impurity profiling.

Chemical and Physical Properties

15(R)-PGE2, also known as 15-epi-PGE2, is a structural isomer of the primary prostaglandin E2. Its distinct stereochemistry at the C-15 position significantly influences its biological activity. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | References |

| IUPAC Name | (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | [1][2] |

| Synonyms | 15-epi-PGE2, 15(R)-Prostaglandin E2, 9-oxo-11α,15R-dihydroxy-prosta-5Z,13E-dien-1-oic acid | [1][3] |

| CAS Number | 38873-82-4 | [1][3][4] |

| Molecular Formula | C₂₀H₃₂O₅ | [1][3] |

| Molecular Weight | 352.5 g/mol | [1][3] |

| Appearance | A solution in methyl acetate | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: >100 mg/mL, DMSO: >100 mg/mL, Ethanol: >100 mg/mL, PBS (pH 7.2): >5 mg/mL | [1] |

| Storage | Store at -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

Biological Activity and Signaling Pathways

The biological functions of prostaglandins are mediated by their interaction with specific G-protein coupled receptors, known as prostanoid receptors. For PGE2, these are the EP receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4. The stereochemistry of the hydroxyl group at the C-15 position is a critical determinant for high-affinity binding and receptor activation.

Potency and Efficacy

15(R)-PGE2 is consistently reported to be significantly less potent in most biological assays compared to its naturally occurring 15(S)-epimer.[1] For example, in a study on fertility inhibition in hamsters, a 1.0 mg dose of 15(R)-PGE2 resulted in only a 17% inhibition, whereas a much smaller 0.20 mg dose of 15(S)-PGE2 led to 100% inhibition.[1] This marked difference in potency underscores the stringent structural requirements for prostanoid receptor activation.

Metabolism

The primary catabolic pathway for PGE2 involves the oxidation of the 15-hydroxyl group to a ketone, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This results in the formation of 15-keto-PGE2, a metabolite with greatly reduced biological activity. The (R)-configuration of the hydroxyl group in 15(R)-PGE2 may affect its recognition and turnover by 15-PGDH, although specific studies on this are limited.

Signaling Pathways

The signaling pathways of PGE2 are well-characterized and are dependent on the EP receptor subtype expressed in a given cell type.

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.

-

EP2 and EP4 Receptors: Coupled to Gs, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

A generalized signaling pathway for PGE2, which would also be the presumed, though less efficient, pathway for 15(R)-PGE2, is depicted below.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and biological characterization of 15(R)-PGE2 are not extensively documented in readily available literature, likely due to its low biological potency. However, established methods for the synthesis, purification, and analysis of prostaglandins, in general, can be adapted.

Synthesis of 15(R)-PGE2

A stereoselective synthesis of 15(R)-PGE2 would typically involve the reduction of a 15-keto prostaglandin intermediate. The choice of reducing agent is critical for controlling the stereochemistry at the C-15 position. While a detailed, validated protocol for 15(R)-PGE2 is not available, a general conceptual workflow is presented below. A documented synthesis for the related compound (15R)-PGA2 has been reported and may offer insights into the stereoselective steps.

Purification and Analysis

Purification of 15(R)-PGE2 from a synthetic mixture containing its 15(S)-epimer can be achieved using chromatographic techniques.

Methodology:

-

Column Chromatography: Initial purification can be performed using silica gel column chromatography. The choice of solvent system (e.g., a gradient of methanol in dichloromethane) is crucial for separating the epimers.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC is the method of choice.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with a small amount of formic acid) is commonly employed.

-

Detection: UV detection at a wavelength around 210 nm is suitable for prostaglandins.

-

-

Analysis: The purity and identity of the final product can be confirmed by:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry.

-

Receptor Binding Assay

To determine the binding affinity of 15(R)-PGE2 for the EP receptors, a competitive radioligand binding assay can be performed.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing a specific human EP receptor subtype (e.g., HEK293 cells).

-

Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: Use a radiolabeled prostaglandin with high affinity for the receptor, such as [³H]-PGE2.

-

Competition Assay:

-

Incubate the cell membranes with a fixed concentration of [³H]-PGE2 and varying concentrations of unlabeled 15(R)-PGE2 (the competitor).

-

Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of [³H]-PGE2 against the concentration of 15(R)-PGE2. The IC₅₀ value (the concentration of 15(R)-PGE2 that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement)

To assess the functional activity of 15(R)-PGE2 on Gs-coupled receptors (EP2 and EP4), a cAMP accumulation assay can be performed.

Methodology:

-

Cell Culture: Use a cell line expressing the EP receptor of interest (e.g., HEK293-EP2 or HEK293-EP4).

-

Stimulation: Treat the cells with varying concentrations of 15(R)-PGE2 for a defined period. Include a known agonist like 15(S)-PGE2 as a positive control.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP levels using a commercially available kit, such as an ELISA-based or a fluorescence-based assay.

-

Data Analysis: Plot the intracellular cAMP concentration against the concentration of 15(R)-PGE2 to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Conclusion

15(R)-PGE2 is the biologically less active epimer of the potent inflammatory mediator, 15(S)-PGE2. Its reduced activity highlights the critical importance of the C-15 hydroxyl group's stereochemistry for effective interaction with prostanoid receptors. While detailed quantitative data on its receptor binding and specific signaling are scarce, the methodologies outlined in this guide provide a framework for its synthesis, purification, and biological characterization. A thorough understanding of the properties of 15(R)-PGE2 is essential for researchers investigating the structure-activity relationships of prostaglandins and for professionals involved in the development and quality control of prostaglandin-based therapeutics. Further research is warranted to fully elucidate the subtle biological roles, if any, of this particular epimer.

References

An In-depth Technical Guide on the Mechanism of Action of 15(R)-Prostaglandin E2 on EP Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin E2 (PGE2) is a potent lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. The stereochemistry of PGE2 is critical to its biological activity, with the naturally occurring 15(S)-PGE2 being the most active form. This guide focuses on the mechanism of action of its C-15 epimer, 15(R)-Prostaglandin E2 (15(R)-PGE2), on these EP receptors. While specific quantitative binding and functional data for 15(R)-PGE2 are not extensively available in the public domain, it is widely acknowledged to be significantly less potent than its 15(S) counterpart. This document provides a comprehensive overview of the canonical signaling pathways of the EP receptors, detailed experimental protocols for assessing ligand-receptor interactions, and a comparative analysis of the known quantitative data for PGE2 to infer the likely activity profile of 15(R)-PGE2.

Introduction to Prostaglandin E2 and EP Receptors

Prostaglandin E2 is a principal prostanoid derived from the arachidonic acid cascade, playing a crucial role in inflammation, pain, fever, and cancer. Its biological effects are mediated by four receptor subtypes, EP1 through EP4, which are expressed in a tissue-specific manner and couple to distinct intracellular signaling pathways. The stereoisomer 15(R)-PGE2 is the C-15 epimer of the endogenous 15(S)-PGE2. While it occurs as a minor impurity in some pharmaceutical formulations of PGE2, its biological activity is markedly reduced compared to the 15(S) form. Understanding the interaction of 15(R)-PGE2 with EP receptors is crucial for comprehending the structure-activity relationships of prostaglandins and for the quality control of PGE2-based therapeutics.

EP Receptor Signaling Pathways

The four EP receptor subtypes are coupled to different G proteins, leading to the activation of distinct second messenger systems.

-

EP1 Receptor: The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The subsequent increase in intracellular calcium concentration ([Ca2+]i) activates various downstream effectors, including protein kinase C (PKC).

-

EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs alpha subunit. Agonist activation of these receptors stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. While both receptors signal through cAMP, they can have distinct physiological roles due to differences in expression patterns and potential coupling to other signaling pathways.

-

EP3 Receptor: The EP3 receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibitory action can counteract the effects of Gs-coupled receptors. The EP3 receptor also has several splice variants that can couple to other G proteins, adding to the complexity of its signaling.

Below are the graphical representations of these signaling pathways.

Quantitative Data for 15(R)-PGE2 and PGE2 on EP Receptors

Table 1: Binding Affinities (Ki) of PGE2 for EP Receptors

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |

| EP1 | PGE2 | ~20-25 | Human, Mouse | [1] |

| EP2 | PGE2 | ~12-13 | Human, Mouse | [2] |

| EP3 | PGE2 | Subnanomolar | Not Specified | [3] |

| EP4 | PGE2 | ~3 | Human | [4] |

Table 2: Functional Potencies (EC50/IC50) of PGE2 on EP Receptors

| Receptor Subtype | Second Messenger | Ligand | Potency (EC50/IC50) (nM) | Species | Reference |

| EP1 | [Ca2+]i Increase | PGE2 | Data not readily available | - | - |

| EP2 | cAMP Increase | PGE2 | 1.3 | Rat | [5] |

| EP3 | cAMP Inhibition | PGE2 | Data not readily available | - | - |

| EP4 | cAMP Increase | PGE2 | 17 | Rat | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like 15(R)-PGE2 with EP receptors.

Radioligand Binding Assay for EP Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human EP receptor of interest (EP1, EP2, EP3, or EP4).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes, a fixed concentration of radiolabeled PGE2 (e.g., [3H]PGE2), and varying concentrations of the unlabeled test compound (15(R)-PGE2).

-

For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of unlabeled PGE2.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a buffer (e.g., polyethyleneimine) to reduce non-specific binding.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Dry the filters and measure the retained radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Measurement Assay (for EP2, EP3, and EP4 Receptors)

This protocol measures the ability of a compound to stimulate (for EP2 and EP4) or inhibit (for EP3) the production of cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.

Methodology:

-

Cell Culture and Stimulation:

-

Seed cells expressing the EP receptor of interest in a 96-well or 384-well plate and culture overnight.

-

For EP3 receptor assays, pre-treat the cells with an adenylyl cyclase activator like forskolin to induce a basal level of cAMP.

-

Add varying concentrations of the test compound (15(R)-PGE2) and incubate for a specific time at 37°C.

-

-

Cell Lysis and HTRF Reaction:

-

Lyse the cells and add the HTRF detection reagents, which typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

The endogenous cAMP produced by the cells will compete with the d2-labeled cAMP for binding to the anti-cAMP antibody.

-

-

Signal Detection and Analysis:

-

After incubation, read the plate on an HTRF-compatible microplate reader.

-

The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for EP2 and EP4) or IC50 (for EP3) value.

-

Intracellular Calcium Mobilization Assay (for EP1 Receptors)

This protocol measures the ability of a compound to increase intracellular calcium levels via the EP1 receptor using a fluorescent calcium indicator.

Methodology:

-

Cell Culture and Dye Loading:

-

Seed cells expressing the EP1 receptor in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific time at 37°C.

-

-

Compound Addition and Fluorescence Measurement:

-

Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

-

Add varying concentrations of the test compound (15(R)-PGE2) to the cells.

-

Simultaneously, monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak response against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

This compound is a stereoisomer of the endogenous ligand PGE2 and exhibits significantly lower potency at the four EP receptor subtypes. While specific quantitative data for 15(R)-PGE2 are scarce, its mechanism of action is presumed to follow the canonical signaling pathways established for PGE2. The EP1 receptor mediates its effects through Gq and intracellular calcium mobilization, the EP2 and EP4 receptors through Gs and cAMP production, and the EP3 receptor primarily through Gi and inhibition of cAMP production. The detailed experimental protocols provided in this guide offer a robust framework for the characterization of 15(R)-PGE2 and other novel ligands at the EP receptors, which is essential for advancing our understanding of prostaglandin pharmacology and for the development of new therapeutic agents. Further research is warranted to precisely quantify the binding and functional parameters of 15(R)-PGE2 at each EP receptor subtype.

References

- 1. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 4. pharm.emory.edu [pharm.emory.edu]

- 5. Study on Physiological Roles of Stimulation of Prostaglandin E2 Receptor Subtype EP2 in Urethral Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 15(R)-Prostaglandin E2 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal mediator in a vast array of physiological and pathological processes, including inflammation, immunity, and carcinogenesis. Its biological effects are primarily attributed to the 15(S) stereoisomer, the more abundant and physiologically active form. This technical guide focuses on the C-15 epimer, 15(R)-Prostaglandin E2 (15(R)-PGE2). While present in biological systems, 15(R)-PGE2 is generally characterized by its significantly lower biological potency compared to its 15(S) counterpart[1]. This document provides an in-depth analysis of the known biological role of 15(R)-PGE2, primarily through a comparative lens with 15(S)-PGE2, and details the experimental methodologies used to elucidate its activity.

Biosynthesis and Metabolism of Prostaglandin E2

Prostaglandin E2 is synthesized from arachidonic acid through the sequential action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and prostaglandin E synthases[2][3][4]. The stereochemistry at the C-15 position is critical for its biological activity. The primary metabolic pathway for the inactivation of PGE2 involves the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE2, a metabolite with substantially reduced biological activity[2][4][5].

Figure 1: Simplified biosynthesis and metabolism of PGE2 stereoisomers.

Cellular Signaling Pathways of Prostaglandin E2

The biological effects of PGE2 are mediated through its interaction with four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4[4][6]. Each receptor subtype is coupled to different intracellular signaling cascades, leading to a wide range of cellular responses. The significantly lower efficacy of 15(R)-PGE2 in most biological assays suggests a much weaker interaction with these receptors compared to 15(S)-PGE2[1].

EP Receptor Signaling Cascades

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels ([Ca2+]i)[6][7].

-

EP2 Receptor: Coupled to Gs, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[6][7].

-

EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP[6][7].

-

EP4 Receptor: Coupled to Gs, its activation also increases intracellular cAMP levels[6][7].

Figure 2: PGE2 receptor signaling pathways and the differential activity of 15(S)-PGE2 and 15(R)-PGE2.

Quantitative Comparison of 15(R)-PGE2 and 15(S)-PGE2 Activity

The biological activity of 15(R)-PGE2 is consistently reported to be significantly lower than that of 15(S)-PGE2. While specific binding affinity (Kd) or potency (EC50/IC50) values for 15(R)-PGE2 across all EP receptors are not extensively documented in recent literature, older studies and comparative data with related compounds underscore this difference. For instance, studies on a methylated analog, (15R)-15-methylprostaglandin E2, indicate it acts as a pro-drug, converting to the active 15S form in an acidic environment, implying the 15R form itself is not the active moiety[8].

The metabolite 15-keto-PGE2, while considered largely inactive, has been shown to act as a biased or partial agonist at EP2 and EP4 receptors, albeit with much lower potency and efficacy than PGE2[9][10]. This suggests that modifications at the C-15 position drastically reduce the ability to effectively activate EP receptor signaling.

| Compound | Target Receptor | Relative Potency/Efficacy | Reference |

| 15(S)-PGE2 | EP1, EP2, EP3, EP4 | High | General Consensus |

| 15(R)-PGE2 | EP1, EP2, EP3, EP4 | Significantly Lower | [1] |

| 15-keto-PGE2 | EP2, EP4 | Partial/Biased Agonist | [9][10] |

Table 1: Comparative Activity of PGE2 Analogs

Experimental Protocols

The characterization of 15(R)-PGE2's biological activity relies on standard pharmacological assays designed to measure ligand-receptor interactions and downstream signaling events.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand for its receptor.

Objective: To determine the dissociation constant (Kd) of 15(R)-PGE2 for a specific EP receptor subtype.

Methodology:

-

Cell Culture: Utilize cell lines engineered to express a high level of a single EP receptor subtype (e.g., HEK293 cells).

-

Membrane Preparation: Prepare cell membrane fractions containing the receptor of interest.

-

Competition Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled PGE2 ligand (e.g., [3H]PGE2) and increasing concentrations of unlabeled 15(R)-PGE2.

-

Separation and Scintillation Counting: Separate bound from free radioligand and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 15(R)-PGE2 to determine the IC50 value, which can then be used to calculate the Ki (inhibitory constant).

Figure 3: Workflow for a competitive radioligand binding assay.

cAMP Measurement Assays

These functional assays measure the ability of a ligand to stimulate or inhibit adenylyl cyclase activity.

Objective: To determine the potency (EC50) and efficacy (Emax) of 15(R)-PGE2 at Gs- or Gi-coupled EP receptors (EP2, EP4, and EP3).

Methodology:

-

Cell Culture: Use cells expressing the EP receptor of interest.

-

Stimulation: Treat the cells with varying concentrations of 15(R)-PGE2. For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure cAMP levels using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen[11][12][13]. In these assays, endogenously produced cAMP competes with a labeled cAMP derivative for binding to a specific antibody.

-

Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP concentration) against the log concentration of 15(R)-PGE2 to generate a dose-response curve and determine EC50 and Emax values.

Figure 4: Workflow for a cAMP functional assay.

Intracellular Calcium Mobilization Assays

These assays are used to measure the activity of ligands at Gq-coupled receptors.

Objective: To determine the potency (EC50) of 15(R)-PGE2 at the EP1 receptor.

Methodology:

-

Cell Culture and Dye Loading: Culture cells expressing the EP1 receptor and load them with a calcium-sensitive fluorescent dye.

-

Stimulation: Add varying concentrations of 15(R)-PGE2 to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the log concentration of 15(R)-PGE2 to determine the EC50 value.

Conclusion

The available scientific evidence strongly indicates that 15(R)-PGE2 is a significantly less potent epimer of the biologically active 15(S)-PGE2. Its role in cellular signaling appears to be minimal, primarily defined by its weak interaction with the canonical EP receptors. For researchers and drug development professionals, 15(R)-PGE2 serves as an important negative control in studies of PGE2 signaling and as a benchmark for the stereospecificity of EP receptor activation. Future investigations into any unique, low-potency, or non-canonical signaling pathways of 15(R)-PGE2 would require highly sensitive and specific assay systems. The experimental protocols outlined in this guide provide the foundational methodologies for such comparative and exploratory studies.

References

- 1. 15(R)-Prostaglandin E2_TargetMol [targetmol.com]

- 2. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. resources.revvity.com [resources.revvity.com]

An In-Depth Technical Guide to the Enzymatic Landscape of 15(S)-Prostaglandin E2: Biosynthesis and Catabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal prostanoid involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. The biological activity of PGE2 is critically dependent on its stereochemistry, with the 15(S) configuration being the predominantly active form. This technical guide provides a comprehensive overview of the enzymatic pathways governing the lifecycle of 15(S)-PGE2. While the direct enzymatic conversion of 15(S)-PGE2 to its 15(R)-PGE2 epimer is not a recognized or characterized metabolic pathway in the current scientific literature, this guide will detail the well-established enzymatic processes of 15(S)-PGE2 biosynthesis and catabolism in vitro. A thorough understanding of these pathways is essential for researchers and professionals in drug development aiming to modulate PGE2 signaling for therapeutic benefit.

Section 1: The Biosynthesis of 15(S)-PGE2

The synthesis of 15(S)-PGE2 is a multi-step enzymatic cascade initiated by the release of arachidonic acid from the cell membrane. This process is tightly regulated and involves the sequential action of phospholipases, cyclooxygenases, and prostaglandin E synthases.

Arachidonic Acid Release

The precursor to all prostaglandins, arachidonic acid, is an omega-6 polyunsaturated fatty acid esterified in the sn-2 position of membrane phospholipids. Its release is catalyzed by phospholipase A2 (PLA2) enzymes.

Cyclooxygenase (COX) Pathway

Once released, arachidonic acid is converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS). There are two main isoforms of COX:

-

COX-1 (PTGS1): A constitutively expressed enzyme involved in housekeeping functions.

-

COX-2 (PTGS2): An inducible enzyme, often upregulated by inflammatory stimuli, growth factors, and tumor promoters.

Both COX-1 and COX-2 catalyze the bis-oxygenation of arachidonic acid to form PGG2, which is then reduced to PGH2.

Prostaglandin E Synthase (PGES) Isomerization

The final step in the biosynthesis of 15(S)-PGE2 is the isomerization of PGH2, catalyzed by prostaglandin E synthases (PGES). Three distinct isoforms have been identified:

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): An inducible enzyme functionally coupled with COX-2, playing a key role in inflammation and cancer.

-

Microsomal Prostaglandin E Synthase-2 (mPGES-2): A constitutively expressed enzyme that can couple with both COX-1 and COX-2.

-

Cytosolic Prostaglandin E Synthase (cPGES): A constitutive enzyme primarily coupled with COX-1.

The expression and coupling of these enzymes determine the cellular capacity for 15(S)-PGE2 production in response to various stimuli.

Signaling Pathway for 15(S)-PGE2 Biosynthesis

Section 2: The Catabolism of 15(S)-PGE2

The biological activity of 15(S)-PGE2 is terminated through rapid enzymatic degradation. The primary catabolizing enzyme is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

15-PGDH is a ubiquitously expressed, NAD+-dependent enzyme that catalyzes the rate-limiting step in prostaglandin catabolism. It specifically oxidizes the biologically critical 15(S)-hydroxyl group of prostaglandins, including PGE2, to a 15-keto group. The resulting product, 15-keto-PGE2, is biologically inactive.

This enzymatic conversion is a key mechanism for regulating the local concentration and signaling duration of 15(S)-PGE2. Downregulation of 15-PGDH has been observed in various cancers, leading to an accumulation of PGE2 and promotion of tumorigenesis.

Further Metabolism

Following the initial oxidation by 15-PGDH, 15-keto-PGE2 is further metabolized by prostaglandin reductase 1 (PTGR1) to 13,14-dihydro-15-keto-PGE2. Subsequent degradation steps occur in the liver and kidneys prior to urinary excretion.

Logical Flow of 15(S)-PGE2 Catabolism

Section 3: Quantitative Data on Key Enzymes

The following table summarizes key quantitative data for the enzymes involved in the biosynthesis and catabolism of 15(S)-PGE2. These values can vary depending on the specific experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Cofactor |

| COX-1 | Arachidonic Acid | 2-5 | ~20-40 | ~8.0 | Heme |

| COX-2 | Arachidonic Acid | 2-5 | ~20-40 | ~8.0 | Heme |

| mPGES-1 | PGH2 | 10-20 | ~100-200 | 7.0-8.0 | Glutathione |

| mPGES-2 | PGH2 | ~30 | ~50-100 | 7.0-8.0 | None |

| cPGES | PGH2 | ~15 | ~150 | ~8.0 | Glutathione |

| 15-PGDH | 15(S)-PGE2 | 2-10 | ~5-15 | 8.5-9.0 | NAD+ |

Section 4: Experimental Protocols

Detailed methodologies are crucial for the in vitro study of 15(S)-PGE2 metabolism. Below are representative protocols for key experiments.

In Vitro Assay for PGE2 Biosynthesis

This protocol outlines a cell-free assay to measure the conversion of arachidonic acid to PGE2.

Materials:

-

Microsomal fraction containing COX and PGES enzymes

-

Arachidonic acid (substrate)

-

Reduced glutathione

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

PGE2 standard

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2

-

Stop solution (e.g., 1 M citric acid)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, reduced glutathione, and the microsomal fraction.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding arachidonic acid to a final concentration of 10 µM.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding the stop solution.

-

Centrifuge the reaction mixture to pellet the protein.

-

Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Run appropriate controls, including a no-enzyme control and a no-substrate control.

In Vitro Assay for 15-PGDH Activity

This protocol describes a spectrophotometric assay to measure the activity of 15-PGDH by monitoring the production of NADH.

Materials:

-

Purified 15-PGDH enzyme

-

15(S)-PGE2 (substrate)

-

NAD+ (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, NAD+ (final concentration 1 mM), and purified 15-PGDH.

-

Place the cuvette in a spectrophotometer set to 340 nm and 37°C.

-

Establish a baseline reading.

-

Initiate the reaction by adding 15(S)-PGE2 to a final concentration of 50 µM.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental Workflow for In Vitro PGE2 Metabolism Studies

Conclusion

The enzymatic regulation of 15(S)-PGE2 levels is a complex and tightly controlled process. While a direct enzymatic pathway for the epimerization of 15(S)-PGE2 to 15(R)-PGE2 has not been identified, the synthesis via the COX/PGES axis and catabolism by 15-PGDH are well-characterized and represent critical targets for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and manipulate these crucial enzymatic pathways. Future research may yet uncover novel metabolic routes for PGE2, but the current understanding underscores the importance of the biosynthetic and degradative pathways in controlling the potent biological activities of 15(S)-PGE2.

An In-depth Technical Guide to the Initial Characterization of 15(R)-Prostaglandin E2 Bioactivity

Executive Summary

Prostaglandin E2 (PGE2) is a principal lipid mediator derived from the cyclooxygenase (COX) pathway, exerting a wide array of physiological and pathological effects. These effects are mediated through a family of four G-protein-coupled receptors: EP1, EP2, EP3, and EP4. The biological activity of PGE2 is highly dependent on its stereochemistry, particularly at the C-15 position. The naturally occurring and most biologically active form is the 15(S) stereoisomer. This guide provides an initial characterization of the 15(R)-Prostaglandin E2 (15(R)-PGE2) epimer. The central finding is that 15(R)-PGE2 exhibits significantly lower biological potency in most assays compared to its 15(S) counterpart, rendering it a weak agonist at the canonical EP receptors.

Quantitative Data Presentation: A Comparative Analysis

Quantitative characterization of 15(R)-PGE2 is primarily achieved by comparing its activity to the well-defined 15(S)-PGE2 isomer. While specific binding affinities (Kᵢ/Kd) and functional potencies (EC₅₀) for 15(R)-PGE2 are not widely reported in the literature, reflecting its low activity, comparative data clearly demonstrates its reduced efficacy.

Table 1: Comparative Bioactivity of PGE2 Stereoisomers

| Analyte | Target Receptor(s) | Parameter | Value | Species/System | Key Findings & Notes |

|---|---|---|---|---|---|

| 15(S)-PGE2 | EP1, EP2, EP3, EP4 | K_d | ~1 - 10 nM | Human / Mouse | The natural isomer binds with high affinity to all four EP receptor subtypes, initiating diverse signaling cascades[1]. |

| 15(R)-PGE2 | EP1, EP2, EP3, EP4 | K_d / K_i / EC₅₀ | Not Available | - | Data is not readily available, consistent with its characterization as a significantly less potent epimer[2]. |

| 15(S)-PGE2 | In vivo (Fertility) | Effective Dose | 0.20 mg | Hamster | A 0.20 mg dose results in 100% inhibition of fertility. |

| 15(R)-PGE2 | In vivo (Fertility) | Effective Dose | 1.0 mg | Hamster | A 5-fold higher dose (1.0 mg) inhibits fertility by only 17%, demonstrating substantially lower in vivo potency. |

Prostaglandin E2 Signaling Pathways

The biological effects of PGE2 are transduced through four distinct receptor subtypes, each coupled to different intracellular signaling pathways. The significantly reduced activity of 15(R)-PGE2 suggests it is a poor agonist for initiating these cascades.

3.1 EP1 Receptor Signaling The EP1 receptor is coupled to the Gαq protein. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).

3.2 EP2 and EP4 Receptor Signaling Both EP2 and EP4 receptors couple to the Gαs protein. Ligand binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. The EP4 receptor can also activate the PI3K pathway[3].

3.3 EP3 Receptor Signaling The EP3 receptor is unique in that its various splice isoforms primarily couple to the Gαi inhibitory protein. Activation of EP3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and a dampening of the PKA signaling pathway[3].

Key Experimental Protocols

The characterization of prostaglandin bioactivity relies on fundamental pharmacological assays, including competitive binding assays to determine receptor affinity and second messenger assays to quantify functional response.

4.1 Protocol: Prostanoid Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of a test compound (e.g., 15(R)-PGE2) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]PGE2) for binding to a specific EP receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).

-

Radioligand: [³H]PGE2 (specific activity ~100-200 Ci/mmol).

-

Test Compound: 15(R)-PGE2.

-

Reference Compound: 15(S)-PGE2 (for positive control).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold Binding Buffer.

-

96-well microplates and glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Plate Preparation: Add 50 µL of Binding Buffer to each well of a 96-well plate.

-

Non-Specific Binding (NSB): To designated wells, add 25 µL of a high concentration (e.g., 10 µM) of unlabeled 15(S)-PGE2.

-

Total Binding (B₀): To designated wells, add 25 µL of Binding Buffer.

-

Competitive Binding: To the remaining wells, add 25 µL of the test compound (15(R)-PGE2) or reference compound (15(S)-PGE2) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Radioligand Addition: Add 25 µL of [³H]PGE2 (at a final concentration near its K_d, e.g., 1-2 nM) to all wells.

-

Membrane Addition: Add 100 µL of the prepared cell membranes (containing the EP receptor of interest) to all wells. The final volume is 200 µL.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash each filter 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

4.2 Protocol: cAMP Accumulation Functional Assay

This protocol measures the ability of a compound to stimulate or inhibit adenylyl cyclase activity by quantifying intracellular cAMP levels. It is particularly relevant for characterizing activity at EP2, EP4 (stimulatory), and EP3 (inhibitory) receptors.

Materials:

-

Whole cells expressing the EP receptor of interest (e.g., HEK293 or CHO cells).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test Compound: 15(R)-PGE2.

-

Reference Agonist: 15(S)-PGE2.

-

Reference Antagonist (for inhibition assays): Forskolin (a direct adenylyl cyclase activator).

-

Commercial cAMP detection kit (e.g., ELISA, HTRF, or LANCE-based).

Procedure:

-

Cell Plating: Plate cells in a 96-well plate and grow to near confluency.

-

Pre-incubation: Aspirate the growth medium and wash the cells with Stimulation Buffer. Pre-incubate the cells in Stimulation Buffer for 15-30 minutes at 37°C.

-

Compound Addition (Agonist Mode for EP2/EP4): Add various concentrations of the test (15(R)-PGE2) or reference (15(S)-PGE2) compound to the wells.

-

Compound Addition (Inhibitory Mode for EP3): Add the test compound (15(R)-PGE2) followed by a fixed concentration of an adenylyl cyclase activator like Forskolin (e.g., 1 µM).

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Cell Lysis: Stop the reaction and lyse the cells according to the instructions provided with the cAMP detection kit (this typically involves adding a lysis buffer).

-

cAMP Quantification: Perform the cAMP measurement assay following the kit manufacturer's protocol. This usually involves transferring the cell lysate to the assay plate and measuring a signal (e.g., colorimetric, fluorescent, or luminescent).

-

Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in each well. Plot the cAMP concentration against the log concentration of the agonist to determine the EC₅₀ (for agonist mode) or IC₅₀ (for inhibitory mode).

Conclusion

The initial characterization of this compound consistently demonstrates that it is a biologically weak epimer of the endogenous 15(S)-PGE2. Its significantly reduced potency in in vivo functional assays and the lack of reported high-affinity binding to EP receptors indicate that the (S)-configuration of the hydroxyl group at the C-15 position is critical for receptor recognition and activation. For researchers in drug development, 15(R)-PGE2 can serve as a valuable negative control in experiments designed to probe the specific effects of the 15(S)-PGE2 signaling axis.

References

The Metabolic Journey of 15(R)-Prostaglandin E2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a pivotal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. The biological activity of PGE2 is tightly regulated by its synthesis and subsequent metabolic inactivation. While the metabolic fate of the naturally occurring and highly potent 15(S)-Prostaglandin E2 is well-documented, the metabolic journey of its epimer, 15(R)-Prostaglandin E2, remains less explored. This technical guide aims to provide a comprehensive overview of the known metabolic pathways of PGE2, which are presumed to be relevant for the 15(R) epimer, and to delineate the experimental methodologies employed to study these processes. Due to a notable scarcity of specific data for 15(R)-PGE2 in the scientific literature, this guide will primarily focus on the established metabolic fate of 15(S)-PGE2, with the explicit caveat that similar pathways are hypothesized for 15(R)-PGE2, albeit potentially with different efficiencies.

Core Concepts in Prostaglandin E2 Metabolism

The metabolic inactivation of PGE2 is a rapid and efficient process, ensuring a tight control over its localized signaling. The key steps in this process involve enzymatic oxidation, reduction, and subsequent degradation into excretable end-products.

Cellular Transport: The Gateway to Metabolism

Before intracellular metabolism can occur, PGE2 must be transported into the cell. This process is primarily mediated by the prostaglandin transporter (PGT) , also known as solute carrier organic anion transporter family member 2A1 (SLCO2A1). Conversely, the multidrug resistance-associated protein 4 (MRP4) is responsible for the efflux of PGE2 out of the cell. The interplay between these transporters regulates the intracellular concentration of PGE2 available for metabolic enzymes.

The Rate-Limiting Step: Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The initial and rate-limiting step in the catabolism of PGE2 is the oxidation of the hydroxyl group at the C-15 position. This reaction is catalyzed by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[1][2] This enzymatic conversion results in the formation of 15-keto-Prostaglandin E2, a metabolite with significantly reduced biological activity.[1] While the substrate specificity of 15-PGDH for 15(R)-PGE2 is not well-documented, it is a critical area for future research to understand the biological half-life of this epimer.

Further Metabolic Transformations

Following the initial oxidation, 15-keto-PGE2 undergoes further enzymatic modifications. A key subsequent step is the reduction of the C13-C14 double bond by 15-oxo-prostaglandin Δ13-reductase , leading to the formation of 13,14-dihydro-15-keto-PGE2.[3][4] This metabolite is a major circulating form of inactivated PGE2.

Systemic Degradation and Urinary Excretion

The primary plasma metabolite, 13,14-dihydro-15-keto-PGE2, is further metabolized through beta- and omega-oxidation pathways in various tissues, primarily the liver and lungs. These processes lead to the formation of dicarboxylic acids and tetranor metabolites, which are then excreted in the urine. The major urinary metabolite of PGE2 is 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (PGE-M) .[5][6] Measurement of urinary PGE-M is a reliable non-invasive method to assess systemic PGE2 production.[5][6]

Quantitative Data on Prostaglandin E2 Metabolism

While specific pharmacokinetic data for 15(R)-PGE2 is not available in the reviewed literature, the following table summarizes key quantitative parameters for the well-studied 15(S)-PGE2 and its metabolites. These values provide a benchmark for hypothetical studies on the 15(R) epimer.

| Parameter | Analyte | Value | Species | Reference |

| Biological Half-life | PGE2 | ~1.5 min | Human | [4] |

| Primary Plasma Metabolite | 13,14-dihydro-15-keto-PGE2 | Detectable at ~20 pg/mL | Human | [3] |

| Half-life of Primary Plasma Metabolite | 13,14-dihydro-15-keto-PGE2 | ~9 min | Human | [3] |

| Major Urinary Metabolite | tetranor-PGEM | 2.6 - 7.4 ng/mg creatinine (healthy) | Human | [4] |

Signaling Pathways and Experimental Workflows

The metabolic fate of prostaglandins is intricately linked to their signaling functions. The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathway and a general workflow for studying prostaglandin metabolism.

Figure 1: Metabolic pathway of Prostaglandin E2.

Figure 2: General workflow for prostaglandin metabolism studies.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of prostaglandin metabolism. The following sections outline generalized methodologies that can be adapted for studying the metabolic fate of 15(R)-PGE2.

In Vitro Metabolism Assay with 15-PGDH

Objective: To determine if 15(R)-PGE2 is a substrate for 15-PGDH and to characterize the kinetics of the reaction.

Materials:

-

Recombinant human 15-PGDH

-

This compound

-

15(S)-Prostaglandin E2 (as a positive control)

-

NAD+

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

Quenching solution (e.g., acidic solution to stop the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD+, and 15-PGDH in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 15(R)-PGE2 or 15(S)-PGE2 to the mixture.

-

Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding the quenching solution.

-

Extract the prostaglandins and their metabolites using solid-phase extraction.

-

Analyze the samples by LC-MS/MS to quantify the remaining substrate and the formation of 15-keto-PGE2.

-

Calculate kinetic parameters (Km and Vmax) from the concentration-time data.

Pharmacokinetic Study in an Animal Model

Objective: To determine the in vivo pharmacokinetic profile of 15(R)-PGE2.

Materials:

-

This compound for administration

-

Animal model (e.g., rats or mice)

-

Vehicle for administration (e.g., saline with a solubilizing agent)

-

Blood collection supplies (e.g., heparinized tubes)

-

Urine collection apparatus (e.g., metabolic cages)

-

LC-MS/MS system for analysis

Procedure:

-

Administer a defined dose of 15(R)-PGE2 to the animals (e.g., via intravenous or oral route).

-

Collect blood samples at various time points post-administration (e.g., 0, 2, 5, 15, 30, 60, 120, 240 minutes).

-

Process the blood samples to obtain plasma.

-

Collect urine over a 24-hour period.

-

Extract prostaglandins and their metabolites from plasma and urine samples.

-

Quantify the concentration of 15(R)-PGE2 and its potential metabolites using a validated LC-MS/MS method.

-

Perform non-compartmental or compartmental pharmacokinetic analysis to determine parameters such as half-life, clearance, volume of distribution, and area under the curve (AUC).

Analysis of Prostaglandins and Metabolites by LC-MS/MS

Objective: To separate and quantify 15(R)-PGE2 and its metabolites in biological matrices.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compound from its more polar metabolites.

-

Flow Rate: Appropriate for the column dimensions.

-

Column Temperature: Controlled, e.g., 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for 15(R)-PGE2 and its hypothesized metabolites (e.g., 15-keto-PGE2, 13,14-dihydro-15-keto-PGE2, and tetranor-PGEM) and an internal standard.

Conclusion and Future Directions

The metabolic fate of this compound is a critical area of research that remains largely uncharted. While the well-established pathways of 15(S)-PGE2 metabolism provide a strong hypothetical framework, dedicated studies are imperative to elucidate the specific enzymatic interactions, pharmacokinetic profile, and biological significance of 15(R)-PGE2 and its metabolites. The experimental protocols outlined in this guide offer a roadmap for researchers to undertake these crucial investigations. A deeper understanding of the metabolic fate of 15(R)-PGE2 will not only fill a significant knowledge gap but also has the potential to inform the development of novel therapeutics targeting the prostaglandin pathway. Future research should prioritize in vitro enzymatic assays to determine the substrate specificity of key metabolic enzymes for 15(R)-PGE2, followed by in vivo pharmacokinetic and metabolite identification studies. Such data will be invaluable for the fields of pharmacology, drug development, and biomedical research.

References

- 1. Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation between Metabolite of Prostaglandin E2 and the incidence of colorectal adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urine PGE-M: A metabolite of prostaglandin E2 as a potential biomarker of advanced colorectal neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC/MS/MS Method for the Sensitive Quantification of 15(R)-Prostaglandin E2 in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prostaglandins (PGs) are crucial lipid signaling molecules involved in a wide array of physiological and pathological processes. Specifically, 15(R)-Prostaglandin E2 (15(R)-PGE2), an isomer of the more common Prostaglandin E2 (PGE2), requires precise and sensitive quantification to understand its distinct biological role. Due to the presence of multiple isomers with identical mass and similar chemical properties, developing a selective assay is challenging. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method for the reliable quantification of 15(R)-PGE2 in biological samples. The protocol employs liquid-liquid extraction for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for accurate biomarker analysis in preclinical and clinical research.

Introduction